molecular formula C6H9ClO4S B2986903 Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate CAS No. 1932811-28-3

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

Cat. No. B2986903
CAS RN: 1932811-28-3
M. Wt: 212.64
InChI Key: WTZPZRVIYDYSNZ-SYDPRGILSA-N
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Description

“Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate” is a chemical compound with the molecular formula C6H9ClO4S . It has a molecular weight of 212.65 . The IUPAC name for this compound is methyl (1s,3s)-3-(chlorosulfonyl)cyclobutane-1-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate” is 1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+ . This code provides a detailed description of the molecule’s structure, including its stereochemistry.

Scientific Research Applications

Ester and Formyl Groups in Electrocyclic Reactions

Niwayama and Houk (1992) studied the competition between ester and formyl groups in controlling torquoselectivity during cyclobutene electrocyclic reactions. Their research on Methyl 3-formylcyclobutene-3-carboxylate provided insights into the thermolysis process, confirming theoretical predictions about electrocyclization outcomes (Niwayama & Houk, 1992).

Photocycloaddition Reactions

Sakamoto et al. (2012) explored the photocycloaddition reactions of methyl 2- and 3-chromonecarboxylate with various alkenes, leading to cyclobutane type adducts. This study showcased the reactivity of these compounds under irradiation and provided structural insights through X-ray analysis (Sakamoto et al., 2012).

Synthesis of Bicyclooctenones

Kawashima et al. (2005) demonstrated a novel synthesis method for bicyclo[3.3.0]oct-1-en-3-ones starting from cyclobutanones. Their work highlighted the utility of [chloro(p-tolylsulfinyl)methylidene]cyclobutanes in organic synthesis, offering a versatile procedure for the synthesis of structurally complex molecules (Kawashima et al., 2005).

Anionic Polymerization of Cyclobutene Monomers

Kitayama et al. (2004) studied the anionic polymerization of a cyclobutene monomer, highlighting its potential in creating polymers with unique thermal reactions. This research opens avenues for developing new polymeric materials with specific properties and applications (Kitayama et al., 2004).

Radicalic Cyclization and Ring Stability

Ogura et al. (1992) investigated the stability of radicals in the context of intramolecular cyclization, using compounds that showcase the stability imparted by methylthio and p-tolylsulfonyl groups. Their findings contribute to the understanding of radical stability in organic synthesis (Ogura et al., 1992).

Safety And Hazards

“Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate” is classified as a dangerous substance. It has hazard statements H302, H314, H315, H319, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care.

properties

IUPAC Name

methyl 3-chlorosulfonylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZPZRVIYDYSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

CAS RN

1909294-41-2, 1932811-28-3
Record name methyl (1R,3R)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl rac-(1s,3s)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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